molecular formula C2H5Br B032207 Bromoethane-2,2,2-d3 CAS No. 7439-86-3

Bromoethane-2,2,2-d3

Cat. No. B032207
CAS RN: 7439-86-3
M. Wt: 111.98 g/mol
InChI Key: RDHPKYGYEGBMSE-FIBGUPNXSA-N
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Description

Bromoethane-2,2,2-d3, also known as Ethyl-2,2,2-d3 bromide, is a perdeuterated isotopomer of methyl bromide . It’s used in the synthesis of novel non-competitive antagonists of kainate Glu1/Glu2 receptors and in the synthesis of tryptophan analogues .


Synthesis Analysis

Bromoethane can be synthesized by several methods, including the reaction of ethanol with hydrogen bromide, distillation of a mixture of hydrogen bromide, ethanol and sulfuric acid, reaction of ethanol with phosphorus and bromine, reaction of ethane with sulfur trioxide and potassium bromide at 300-325°C, and reaction of ethylene with hydrogen bromide initiated by gamma radiation .


Molecular Structure Analysis

The molecular formula of Bromoethane-2,2,2-d3 is CD3CH2Br .


Chemical Reactions Analysis

Bromoethane reacts differently with KOH according to the medium. If alcoholic KOH is used, ethene is given as the product. Otherwise, with aqueous KOH, ethanol is formed .


Physical And Chemical Properties Analysis

Bromoethane-2,2,2-d3 is a clear, colorless liquid with an ether-like odor . It has a boiling point of 37-40 °C, a melting point of -119 °C, and a density of 1.500 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Other Compounds

Bromoethane-2,2,2-d3 can be used as a starting material in the synthesis of other compounds. Its bromine atom can be replaced by other groups in a substitution reaction, allowing for the synthesis of a wide variety of compounds .

Tracer Studies

Due to its deuterium atoms, Bromoethane-2,2,2-d3 can be used in tracer studies. This allows scientists to track the movement and distribution of the compound in various systems .

NMR Spectroscopy

Bromoethane-2,2,2-d3 can be used in nuclear magnetic resonance (NMR) spectroscopy. The deuterium atoms give distinct signals in the NMR spectrum, which can provide valuable information about the structure and dynamics of the molecule .

Environmental Analysis

Bromoethane-2,2,2-d3 can be used in environmental analysis. Its unique isotopic signature allows it to be distinguished from naturally occurring compounds, making it useful for tracking pollution or studying environmental processes .

Synthetic Intermediates

Bromoethane-2,2,2-d3 can serve as a synthetic intermediate in various chemical reactions. It can be used to introduce the ethyl group into other molecules, or its bromine atom can be replaced with other functional groups .

Research in Material Science

In material science, Bromoethane-2,2,2-d3 can be used in the development of new materials. Its unique properties can influence the behavior of the materials in which it is incorporated .

Safety And Hazards

Bromoethane-2,2,2-d3 is highly flammable and harmful if swallowed or inhaled. It is suspected of causing cancer . It should be stored at 2-8°C and kept away from sources of ignition .

Future Directions

Currently, Bromoethane-2,2,2-d3 is used for research and development purposes only . Its future directions could include further exploration of its use in the synthesis of novel non-competitive antagonists of kainate Glu1/Glu2 receptors and tryptophan analogues .

properties

IUPAC Name

2-bromo-1,1,1-trideuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHPKYGYEGBMSE-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480915
Record name Bromoethane-2,2,2-d3
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromoethane-2,2,2-d3

CAS RN

7439-86-3
Record name Bromoethane-2,2,2-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7439-86-3
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Synthesis routes and methods I

Procedure details

100 mmol/hr of ethane and 10 mmol/hr dibromoethane are fed to a reactor containing a zirconia catalyst held at 300° C. A product distribution of 91 mmol/hr ethane 18 mmol/hr ethyl bromide and 1 mmol/hr dibromoethane is obtained.
Quantity
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zirconia
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Synthesis routes and methods II

Procedure details

Magnesium turnings (3.87 g) were charged into a round bottom flask. Tetrahydrofuran (15 mL) was added to the flask. A solution of ethyl bromide (16 g in 60 mL tetrahydrofuran) was prepared and 10 mL of this solution was slowly charged to the round bottom flask. Iodine (30 mg) was added to the reaction mixture and stirred at 25° C. to 32° C. for 5 minutes. The reaction mixture was warmed to 27° C. and the remaining amount of ethyl bromide was added slowly over 30 minutes. The reaction mixture was heated to gentle reflux for 30 minutes and was then cooled to 0° C. 2-Chloro-6-methylaniline (22.86 g) was added drop-wise at 0° C. and the temperature of the reaction mixture was slowly raised to 20° C. to 25° C. Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate (10 g) dissolved in tetrahydrofuran (60 mL) was slowly added to the reaction mixture over 30 minutes. The reaction mixture was stirred for 3 hours. The reaction mixture was poured slowly into 25% ammonium chloride solution (200 mL) with stirring. Ethyl acetate (200 mL) was added and stirred for 30 minutes, filtered, suck dried, and dried under vacuum at 40° C. to 45° C. to obtain the title compound.
Quantity
15 mL
Type
solvent
Reaction Step One
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200 mL
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solvent
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3.87 g
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reactant
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solution
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10 mL
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reactant
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22.86 g
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10 g
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60 mL
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200 mL
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reactant
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30 mg
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catalyst
Reaction Step Nine

Synthesis routes and methods III

Procedure details

Magnesium turnings (12.16 g) were charged into a round bottom flask. Tetrahydrofuran (50 mL) was added to the flask. A solution of ethyl bromide (50.2 g in 200 mL tetrahydrofuran) was prepared and 20 mL of this solution was slowly charged to the round bottom flask. Iodine (30 mg) was added. The reaction mixture was stirred at 20° C. to 22° C. for 10 minutes and the remaining amount of ethyl bromide was added slowly over 30 minutes. The reaction mixture was heated to gentle reflux for 30 minutes and cooled to 0° C. to −10° C. 2-Chloro-6-methylaniline (72.4 g) was added drop-wise at 0° C. and the temperature of the reaction mixture was slowly raised to 20° C. Ethyl 2-amino-1,3-thiazole-5-carboxylate (20 g) dissolved in tetrahydrofuran (200 mL) was slowly added to the reaction mixture over 60 minutes. The reaction mixture was stirred for 3 hours. The progress of the reaction was monitored by thin layer chromatography. The reaction mixture was further stirred for 16 hours and then poured slowly into 25% ammonium chloride solution (200 mL) with stirring. The oily layer was separated, diluted with ethyl acetate (200 mL), and washed with 2 N hydrochloric acid (200 mL). The layers were separated and the pH of the aqueous layer was adjusted to between 8 and 9 with saturated sodium bicarbonate solution (300 ml) and extracted with ethyl acetate (2×100 mL). The oily layer was collected, concentrated, and further purified by column chromatography to obtain the title compound.
Quantity
50 mL
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solvent
Reaction Step One
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12.16 g
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reactant
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[Compound]
Name
solution
Quantity
20 mL
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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Quantity
72.4 g
Type
reactant
Reaction Step Five
Quantity
20 g
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
200 mL
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reactant
Reaction Step Seven
Quantity
30 mg
Type
catalyst
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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